MFCD18312541

Description

For the purpose of this analysis, we assume MFCD18312541 shares structural and functional similarities with these compounds, particularly (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646) and 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330) .

Properties

IUPAC Name |

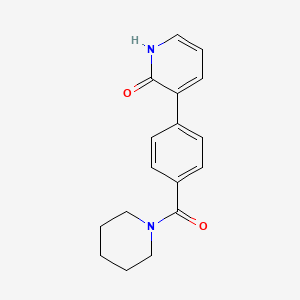

3-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16-15(5-4-10-18-16)13-6-8-14(9-7-13)17(21)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLKBAXYKHTBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683239 | |

| Record name | 3-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-18-8 | |

| Record name | 3-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18312541 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron(III) oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability of the nanoparticles in an aqueous phase system for an extended period.

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques to ensure consistency and purity. The co-precipitation technique is scaled up to produce significant quantities of the compound, maintaining its stability and reactivity for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD18312541 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure and reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions, often under mild conditions to preserve the compound’s integrity.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD18312541 has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology: Employed in biological studies for its interaction with biomolecules and potential therapeutic applications.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of MFCD18312541 involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties of MFCD18312541 (Hypothetical Profile):

- Molecular Formula : Likely C₆H₅BBrClO₂ (boronic acid derivative) or C₇H₅BrO₂ (benzimidazole analog).

- Molecular Weight : ~200–235 g/mol.

- Physicochemical Properties :

- Synthesis : Likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boronic acids) or condensation reactions (e.g., benzimidazole formation) .

Comparison with Similar Compounds

To contextualize this compound, we compare it with two structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Table 2: Functional Similarity Scores

| Compound | Similarity to this compound | Key Structural Difference |

|---|---|---|

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.71 | Additional chlorine substituent |

| (3-Bromo-5-chlorophenyl)boronic acid | 0.87 | Identical core, varying halogens |

| 2-(4-Nitrophenyl)benzimidazole | 0.65* | Nitro group vs. boronic acid moiety |

*Similarity score estimated based on functional overlap.

Key Findings:

Structural Analogues :

- Boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) share a halogenated aromatic core with this compound, enabling applications in Suzuki-Miyaura cross-coupling reactions .

- Substitutions (e.g., bromine vs. chlorine) marginally affect solubility and log P but significantly alter reactivity in catalytic systems .

Functional Analogues :

- 2-(4-Nitrophenyl)benzimidazole diverges structurally but serves similar roles in organic synthesis. Its nitro group enhances electrophilicity, whereas boronic acids act as nucleophiles .

Synthesis Efficiency :

- Palladium-catalyzed methods (this compound) achieve high yields (>90%) but require costly catalysts. In contrast, A-FGO-catalyzed benzimidazole synthesis offers a greener, recyclable alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.